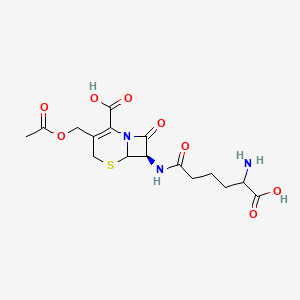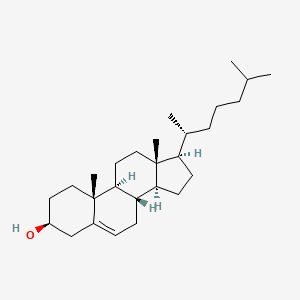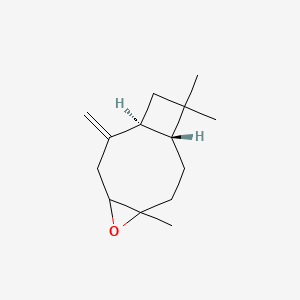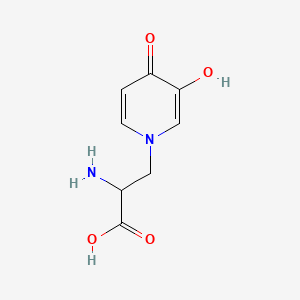
CEPHALOSPORIN C Zn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalosporin C zinc is a derivative of cephalosporin C, a β-lactam antibiotic produced by the fungus Acremonium chrysogenum . Cephalosporin C zinc is known for its broad antibacterial spectrum and strong antibacterial activity . It is used in various medical applications due to its effectiveness against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C zinc is synthesized through the fermentation of Acremonium chrysogenum . The fermentation process can be carried out in batch or fed-batch mode, with glucose and sucrose as preferred substrates . The optimal feeding strategy involves a two-step fed-batch feeding of glucose, which results in significantly higher antibiotic production .
Industrial Production Methods: The industrial production of cephalosporin C zinc involves optimizing the fermentation process to maximize yield and efficiency . This includes controlling the metabolic network, high-throughput screening for high-performance strains, and real-time detection and control during fermentation . The use of gene editing technologies and multi-omics research has also contributed to improving the yield and titer of cephalosporin C zinc .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C zinc undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving cephalosporin C zinc include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of cephalosporin C zinc include various cephalosporin derivatives with enhanced antibacterial activity . These derivatives are used in medical applications to treat a wide range of bacterial infections .
Scientific Research Applications
Cephalosporin C zinc has numerous scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used to study the synthesis and modification of β-lactam antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, cephalosporin C zinc is used to treat bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections . In industry, it is used in the production of various cephalosporin derivatives for pharmaceutical applications .
Mechanism of Action
Cephalosporin C zinc exerts its effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of the bacterial cell wall, resulting in cell lysis and death . The molecular targets of cephalosporin C zinc include various penicillin-binding proteins found in both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Cephalosporin C zinc is unique compared to other cephalosporins due to its broad antibacterial spectrum and strong antibacterial activity . Similar compounds include cephalothin, cefaclor, cefadroxil, cephalexin, and cephradine . These compounds also belong to the β-lactam antibiotic family and share similar mechanisms of action . cephalosporin C zinc stands out due to its enhanced stability and effectiveness against a wider range of bacterial strains .
Properties
Molecular Formula |
C16H21N3O8S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9?,11-,14?/m1/s1 |
InChI Key |
HOKIDJSKDBPKTQ-GOSTWBGLSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2C([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B10753674.png)

![(2R)-2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile](/img/structure/B10753704.png)



![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)

![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)
![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)

![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B10753763.png)

![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)
